molecular formula C18H16Cl2FN3S B2437631 1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847389-08-6

1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea

Cat. No. B2437631
CAS RN: 847389-08-6
M. Wt: 396.31
InChI Key: QSIXMYMIZXRSDM-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Structural Analysis

Thiourea derivatives are widely explored for their synthesis and structural properties. The research on these compounds often focuses on their synthesis, characterization, and crystal structure analysis. For instance, the synthesis and characterization of a series of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives have been detailed, highlighting their significance in understanding molecular configurations and interactions within different systems (Yusof et al., 2010).

Biological Activities

Thiourea derivatives have been extensively studied for their biological activities, including antibacterial, antifungal, and enzyme inhibitory effects. For example, unsymmetrical thiourea derivatives have been investigated for their anti-cholinesterase activity against acetylcholinesterase and butyrylcholinesterase, demonstrating their potential as enzyme inhibitors (Rahman et al., 2021). These findings suggest the therapeutic and environmental monitoring potential of thiourea derivatives.

Catalytic and Material Applications

Thiourea derivatives are also notable for their catalytic properties and applications in material science. Research has highlighted the synthesis, characterization, and catalytic oxidation properties of copper(I) complexes containing monodentate acylthiourea ligands, demonstrating their utility in oxidation reactions (Gunasekaran et al., 2017). Such studies underscore the potential of thiourea derivatives in developing new catalysts and materials with specific functionalities.

Antimicrobial and Antipathogenic Effects

The antimicrobial and antipathogenic effects of thiourea derivatives have been a significant area of research. New thiourea derivatives have been synthesized and tested for their antipathogenic activity, showing promising results against bacterial cells, including those capable of forming biofilms (Limban et al., 2011). This research avenue is crucial for developing novel antimicrobial agents to combat resistant bacterial strains and biofilm-associated infections.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2FN3S/c1-10-13(14-8-11(21)2-5-17(14)23-10)6-7-22-18(25)24-12-3-4-15(19)16(20)9-12/h2-5,8-9,23H,6-7H2,1H3,(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIXMYMIZXRSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=S)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea

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